molecular formula C14H24N8O3 B037828 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine CAS No. 112621-42-8

5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine

Cat. No. B037828
M. Wt: 352.39 g/mol
InChI Key: MYNRDUPGBPOWQT-IDTAVKCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine, also known as DHMPA, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. DHMPA is a modified form of adenosine, a naturally occurring nucleoside that is involved in many cellular processes, including energy metabolism, signal transduction, and gene expression.

Mechanism Of Action

5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine exerts its effects through a variety of mechanisms, including the inhibition of adenosine deaminase, an enzyme that degrades adenosine. By inhibiting adenosine deaminase, 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine increases the levels of adenosine in cells, which can activate a variety of signaling pathways involved in cell growth, differentiation, and survival. 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine has also been shown to modulate the activity of certain ion channels and transporters, which can affect cellular metabolism and energy production.

Biochemical And Physiological Effects

5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine has a number of biochemical and physiological effects that have been studied in both in vitro and in vivo models. These effects include the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), the modulation of cellular metabolism and energy production, and the regulation of immune function and inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine in laboratory experiments is its specificity for adenosine-related pathways. Because 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine is a modified form of adenosine, it can be used to selectively target these pathways without affecting other cellular processes. However, 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine also has some limitations, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are many future directions for research on 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine and its potential applications in scientific research and medicine. Some possible areas of focus include the development of new synthetic methods for 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine production, the optimization of dosing and administration protocols, and the exploration of new therapeutic applications for 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine in a variety of diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine and to investigate its potential interactions with other drugs and compounds.

Synthesis Methods

5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine can be synthesized using a variety of methods, including chemical and enzymatic approaches. One common method involves the reaction of adenosine with hydrazine to form 5'-hydrazinoadenosine, which is then modified with propylamine to produce 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine. This synthesis method has been optimized to yield high purity and high yield of 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine.

Scientific Research Applications

5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology, where 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine has been shown to inhibit the growth and proliferation of cancer cells. 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine has also been studied for its potential as a therapeutic agent for other diseases, including cardiovascular disease, inflammation, and neurodegenerative disorders.

properties

CAS RN

112621-42-8

Product Name

5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine

Molecular Formula

C14H24N8O3

Molecular Weight

352.39 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[3-hydrazinylpropyl(methyl)amino]methyl]oxolane-3,4-diol

InChI

InChI=1S/C14H24N8O3/c1-21(4-2-3-20-16)5-8-10(23)11(24)14(25-8)22-7-19-9-12(15)17-6-18-13(9)22/h6-8,10-11,14,20,23-24H,2-5,16H2,1H3,(H2,15,17,18)/t8-,10-,11-,14-/m1/s1

InChI Key

MYNRDUPGBPOWQT-IDTAVKCVSA-N

Isomeric SMILES

CN(CCCNN)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

SMILES

CN(CCCNN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CN(CCCNN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Other CAS RN

112621-42-8

synonyms

5'-deoxy-5'-((3-hydrazinopropyl)methylamino)adenosine
5'-deoxy-5'-(N-methyl-N-(3-hydrazinopropyl)amino)adenosine
MHZPA

Origin of Product

United States

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